molecular formula C23H23NO3 B3263018 2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-54-7

2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

Cat. No. B3263018
CAS RN: 365542-54-7
M. Wt: 361.4 g/mol
InChI Key: MAUUHAHDRWQRFI-BUHFOSPRSA-N
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Description

The compound “2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many important natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions at the 2-position . They can also undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include molecular weight, solubility, melting point, boiling point, and others .

Scientific Research Applications

Antimicrobial Activity

MFCD12546759 has demonstrated antimicrobial potential. In particular, derivatives like compounds 1a and 1b exhibit good antimicrobial activity . Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. Further studies could focus on optimizing its structure for enhanced efficacy.

Anti-HIV-1 Activity

Indole derivatives, including MFCD12546759, have been investigated for their anti-HIV-1 properties. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives, including this compound, and performed molecular docking studies to assess their potential as anti-HIV-1 agents . Understanding its mechanism of action and optimizing its structure could lead to promising therapeutic interventions.

Cell-Specific Productivity Enhancement

The structure-activity relationship of MFCD12546759 was evaluated, and it was found that 2,5-dimethylpyrrole , a partial structure of this compound, enhanced cell-specific productivity . This finding suggests potential applications in bioprocess optimization, such as increasing protein production in cell cultures.

Rare and Unique Chemical Collection

Sigma-Aldrich provides MFCD12546759 to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available for this specific compound, its scarcity makes it valuable for specialized studies . Researchers interested in exploring novel chemical space may find this compound intriguing.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . More research is needed to elucidate the specific interactions and resulting changes caused by MFCD12546759.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways

Result of Action

Compounds with similar structures have been reported to have various biological activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of MFCD12546759. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity . More research is needed to understand how these and other environmental factors influence the action of MFCD12546759.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some pyrrole compounds can be toxic and should be handled with care . Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling, use, storage and disposal of chemical substances .

Future Directions

Research on pyrrole compounds is ongoing, with many potential applications in the fields of medicine, materials science, and more. For example, some pyrrole compounds have shown promise as potential anticancer agents .

properties

IUPAC Name

methyl 2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-16-15-19(17(2)24(16)20-10-6-5-7-11-20)14-13-18-9-8-12-21(26-3)22(18)23(25)27-4/h5-15H,1-4H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUUHAHDRWQRFI-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=C(C(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=C(C(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133392
Record name Methyl 2-[(1E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

CAS RN

365542-54-7
Record name Methyl 2-[(1E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-6-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365542-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(1E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
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2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
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2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

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